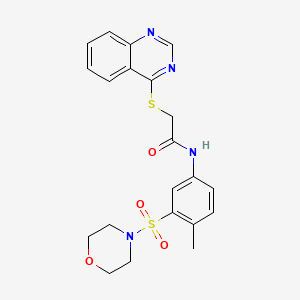

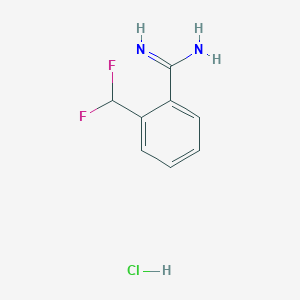

![molecular formula C17H19NO5S B2727177 4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine CAS No. 612044-64-1](/img/structure/B2727177.png)

4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chiral Synthesis Applications

4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine has been explored in chiral synthesis. A study described the resolution of a related compound, leading to the formation of a morpholine derivative with potential use as a norepinephrine reuptake inhibitor (Prabhakaran et al., 2004).

Therapeutic Applications in Pulmonary Disorders

There has been research on compounds closely related to this compound, such as GSK-2126458, which is under evaluation for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Physicochemical and Toxicity Studies

Studies have investigated the physicochemical properties and toxicity of related morpholinium ionic liquids. These studies contribute to understanding the environmental and health impacts of such compounds (Pernak et al., 2011).

Gastroprokinetic Activity

Research has shown that analogues of this compound exhibit gastroprokinetic activity, which could be beneficial in treating gastrointestinal disorders (Kalo et al., 1995); (Kato et al., 1991).

Oligosaccharide Synthesis

Benzenesulfinyl morpholine, a related compound, has been applied as a new promoter for the activation of thioglycosides, proving useful in oligosaccharide synthesis (Wang et al., 2006).

Use in Positron Emission Tomography

Studies involving the methylation of reboxetine analogues, which share structural similarities with this compound, have contributed to the development of radioligands for imaging the norepinephrine transporter in positron emission tomography (Lin & Ding, 2004).

Amination Reactions in Organic Synthesis

The compound has been involved in novel amination reactions, contributing to the development of new organic synthesis methods (Jurd, 1978).

Development of Antineoplastic Agents

Research has explored the synthesis of morpholine conjugated benzophenone analogues with potential applications as antineoplastic agents (Al‐Ghorbani et al., 2017).

Photodynamic Therapy

A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base highlighted its potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Synthesis of Biodegradable Polymers

Research has been conducted on the synthesis of biodegradable polyesteramides with pendant functional groups, using derivatives of morpholine, demonstrating its utility in developing new materials (Veld et al., 1992).

Propiedades

IUPAC Name |

4-[4-(2-methoxyphenoxy)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNSBLBAICHQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)

![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2727100.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727108.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)